molecular formula C9H19NO3 B1658710 3,3-diethoxy-N-ethylpropanamide CAS No. 6191-95-3

3,3-diethoxy-N-ethylpropanamide

Cat. No.: B1658710
CAS No.: 6191-95-3
M. Wt: 189.25
InChI Key: XNOOHUXKBFIFJP-UHFFFAOYSA-N
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Description

3,3-diethoxy-N-ethylpropanamide is an organic compound with the molecular formula C9H19NO3. It is characterized by the presence of two ethoxy groups attached to the third carbon of a propanamide backbone. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diethoxy-N-ethylpropanamide typically involves the reaction of ethylamine with 3,3-diethoxypropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be summarized as follows:

3,3-diethoxypropanoic acid+ethylamineThis compound+water\text{3,3-diethoxypropanoic acid} + \text{ethylamine} \rightarrow \text{this compound} + \text{water} 3,3-diethoxypropanoic acid+ethylamine→this compound+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a stable temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

3,3-diethoxy-N-ethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products

    Oxidation: 3,3-diethoxypropanoic acid.

    Reduction: 3,3-diethoxy-N-ethylamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3-diethoxy-N-ethylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-diethoxy-N-ethylpropanamide involves its interaction with specific molecular targets. The ethoxy groups and the amide functionality play a crucial role in its binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-diethoxypropanoic acid
  • 3,3-diethoxy-N-ethylamine
  • N-ethylpropanamide

Uniqueness

3,3-diethoxy-N-ethylpropanamide is unique due to the presence of both ethoxy groups and an amide functionality, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

3,3-diethoxy-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-4-10-8(11)7-9(12-5-2)13-6-3/h9H,4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOOHUXKBFIFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297818
Record name Propanamide, 3,3-diethoxy-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6191-95-3
Record name Propanamide, 3,3-diethoxy-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6191-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanamide, 3,3-diethoxy-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-diethoxy-N-ethylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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